(1-Amino-2-methylpropan-2-yl)(methyl)amine
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Overview
Description
(1-Amino-2-methylpropan-2-yl)(methyl)amine, also known as N2,2-dimethyl-1,2-propanediamine, is an organic compound with the molecular formula C5H14N2 and a molecular weight of 102.18 g/mol . This compound is a diamine, characterized by the presence of two amino groups attached to a central carbon atom. It is commonly used in various chemical synthesis processes and has applications in multiple scientific fields.
Mechanism of Action
Target of Action
(1-Amino-2-methylpropan-2-yl)(methyl)amine, also known as 2-Amino-2-methyl-1-propanol or AMP , is an organic compound that is classified as an alkanolamine It is known to interact with various biochemical processes due to its amine and alcohol functional groups .
Mode of Action
It is known to act as a useful buffer and a precursor to numerous other organic compounds . It can react with acyl chlorides to form oxazolines . Via sulfation of the alcohol, AMP is also a precursor to 2,2-dimethylaziridine .
Biochemical Pathways
AMP is involved in several biochemical pathways due to its role as a precursor to other compounds. For instance, it is used in the synthesis of oxazolines , which are heterocyclic compounds involved in various biological processes. It is also a precursor to 2,2-dimethylaziridine , another heterocyclic compound with potential biological activity.
Pharmacokinetics
It is known that amp is miscible in water , which suggests that it could be readily absorbed and distributed in the body. The metabolism and excretion of AMP would depend on its specific interactions with various enzymes and transporters in the body.
Action Environment
Environmental factors can influence the action, efficacy, and stability of AMP. For instance, the presence of other reactants (such as acyl chlorides) can influence its ability to form other compounds like oxazolines . Additionally, factors such as pH and temperature could potentially affect the stability and reactivity of AMP.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Amino-2-methylpropan-2-yl)(methyl)amine can be achieved through several methods. One common approach involves the catalytic hydrogenation of 2-aminoisobutyric acid or its esters . Another method includes the condensation of isobutyraldehyde with ammonia, followed by catalytic hydrogenation .
Industrial Production Methods: In industrial settings, the production of this compound typically involves the reaction of isobutene, chlorine, and methyl cyanide to form N-[1-(chloromethyl)propyl] acetyl chloroamine, which is then hydrolyzed to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions: (1-Amino-2-methylpropan-2-yl)(methyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The amino groups can participate in substitution reactions with halides or other electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halides such as bromine or chlorine in the presence of a base.
Major Products:
Oxidation: Formation of oxides or nitroso compounds.
Reduction: Formation of simpler amines.
Substitution: Formation of substituted amines or diamines.
Scientific Research Applications
(1-Amino-2-methylpropan-2-yl)(methyl)amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in enzyme inhibition and as a precursor for biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
2-Amino-2-methyl-1-propanol: An aminoalcohol with similar structural features but different functional groups.
1-Amino-2-methylpropan-2-ol: Another related compound with a hydroxyl group instead of a second amino group.
Uniqueness: (1-Amino-2-methylpropan-2-yl)(methyl)amine is unique due to its dual amino groups, which provide distinct reactivity and versatility in chemical synthesis. Its ability to form stable coordination complexes and participate in various chemical reactions makes it valuable in both research and industrial applications .
Properties
IUPAC Name |
2-N,2-dimethylpropane-1,2-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2/c1-5(2,4-6)7-3/h7H,4,6H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWYSRQHOWXXYMN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)NC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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